2,3-Dimethylanthraquinone
Overview
Description
2,3-Dimethylanthraquinone is a 2,3-dimethyl substituted anthraquinone . It is a yellow crystal and is soluble in ethanol, benzene, and xylene .
Synthesis Analysis
The synthesis of 2,3-Dimethylanthraquinone involves heating 1,4-naphthoquinone, dimethyl butadiene, and ethanol and refluxing for 5 hours. The mixture is then cooled and left for 10-12 hours. The lumps are mashed, filtered, and washed with cold ethanol to obtain tetrahydrodimethylanthraquinone .
Molecular Structure Analysis
The molecular formula of 2,3-Dimethylanthraquinone is C16H12O2, and its molecular weight is 236.27 . The InChI string representation of its structure is InChI=1/C16H12O2/c1-9-7-13-14 (8-10 (9)2)16 (18)12-6-4-3-5-11 (12)15 (13)17/h3-8H,1-2H3
.
Chemical Reactions Analysis
The electron transfer rate constants for the reaction between radical anions of 2,3-dimethylanthraquinone with benzyl bromide have been evaluated .
Physical And Chemical Properties Analysis
2,3-Dimethylanthraquinone is a solid with a melting point of 210-212 °C (lit.) . It has a density of 1.233g/cm^3 and a boiling point of 421°C at 760 mmHg . The flash point is 157.4°C .
Scientific Research Applications
Summary of the Application
2,3-Dimethylanthraquinone has been used in the study of DNA alkylation. It is ligated to a sequence-directing oligodeoxynucleotide to examine its efficiency and specificity for cross-linking to complementary sequences of DNA .
Methods of Application or Experimental Procedures
The anthraquinone appendage stabilizes spontaneous hybridization of the target and probe sequences through non-covalent interactions, as indicated by thermal denaturation studies. Covalent modification of the target is induced by exposure to near UV light (λ< 335 nm) to generate cross-linked duplexes .
Results or Outcomes
The reaction was dependent on the first unpaired nucleotide extended beyond the duplex formed by association of the target and probe. A specificity of C < T < A ≈ G was determined for modification at this position .
2. Synthesis of 6-amino-2,3-anthracenedimethanol
Summary of the Application
2,3-Dimethylanthraquinone has been used as a starting reagent in the regioselective synthesis of 6-amino-2,3-anthracenedimethanol .
Results or Outcomes
3. Synthesis of Anthracycline
Summary of the Application
2,3-Dimethylanthraquinone is used as a starting material for the synthesis of anthracycline , a class of drugs used in cancer treatment.
Results or Outcomes
4. Dye Manufacturing
Summary of the Application
Anthraquinone derivatives, such as 2,3-Dimethylanthraquinone, are widely used in the manufacture of dyes . These dyes are used in various industries including textile, pharmaceutical, food, cosmetics, plastics, photographic, and paper industries .
Results or Outcomes
5. Energy Storage
Summary of the Application
2,3-Dimethylanthraquinone and its derivatives are being studied for their potential application as a cathode material in metal-ion batteries . This is due to their capability to accommodate a two-electron reduction, resulting in a high energy storage capability .
Results or Outcomes
6. Photoreduction Fluorescence Detection
Summary of the Application
The photoreactivity of 2,3-Dimethylanthraquinone has been evaluated to investigate its usefulness as a photo-reagent for the analysis of ginsenosides using photoreduction fluorescence (PRF) detection method .
Safety And Hazards
2,3-Dimethylanthraquinone is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2,3-dimethylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPZYXCIHZVGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215654 | |
Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylanthraquinone | |
CAS RN |
6531-35-7 | |
Record name | 2,3-Dimethylanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6531-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6531-35-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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